molecular formula C12H12O3 B8748104 1-(3,4-Methylenedioxyphenyl)-1-penten-3-one

1-(3,4-Methylenedioxyphenyl)-1-penten-3-one

Cat. No.: B8748104
M. Wt: 204.22 g/mol
InChI Key: HIHLSOAEMNBULL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Methylenedioxyphenyl)-1-penten-3-one is an organic compound characterized by the presence of a methylenedioxyphenyl group attached to a pentene chain. This compound is of interest due to its structural similarity to other methylenedioxyphenyl derivatives, which are known for their diverse chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-Methylenedioxyphenyl)-1-penten-3-one can be synthesized through various methods. One common approach involves the reaction of 3,4-methylenedioxybenzaldehyde with a suitable alkene under acidic conditions to form the desired product. Another method includes the use of Grignard reagents, where 3,4-methylenedioxybenzaldehyde reacts with a Grignard reagent followed by dehydration to yield the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Methylenedioxyphenyl)-1-penten-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,4-Methylenedioxyphenyl)-1-penten-3-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Methylenedioxyphenyl)-1-penten-3-one involves its interaction with various molecular targets and pathways. The methylenedioxy group is known to interact with enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes, leading to altered metabolic pathways and biological effects. Additionally, its structural similarity to other bioactive compounds suggests potential interactions with neurotransmitter systems and other cellular targets .

Comparison with Similar Compounds

1-(3,4-Methylenedioxyphenyl)-1-penten-3-one can be compared with other methylenedioxyphenyl derivatives such as:

    3,4-Methylenedioxyphenyl-2-propanone: Known for its use in the synthesis of MDMA and other psychoactive substances.

    3,4-Methylenedioxyphenyl-2-butanone: Similar in structure but with different chemical and biological properties.

    3,4-Methylenedioxyphenyl-2-pentanone: Another structural analog with distinct reactivity and applications.

The uniqueness of this compound lies in its specific pentene chain, which imparts unique chemical reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)pent-1-en-3-one

InChI

InChI=1S/C12H12O3/c1-2-10(13)5-3-9-4-6-11-12(7-9)15-8-14-11/h3-7H,2,8H2,1H3

InChI Key

HIHLSOAEMNBULL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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